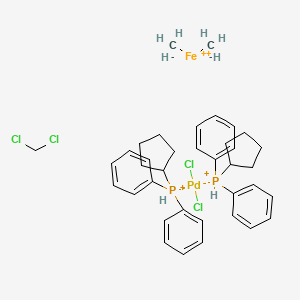
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) is a complex organometallic compound with the molecular formula C35H30Cl4FeP2Pd. This compound is known for its unique structure, which includes a palladium center coordinated with dichloromethane and iron, along with cyclopentyl(diphenyl)phosphanium ligands. It is primarily used in catalysis and various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) typically involves the reaction of cyclopentyl(diphenyl)phosphane with dichloropalladium and iron(2+) in the presence of dichloromethane. The reaction is carried out under inert atmosphere conditions to prevent oxidation and ensure the stability of the product. The reaction mixture is usually stirred at room temperature for several hours until the desired complex is formed .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction can produce lower oxidation state species. Substitution reactions result in the formation of new complexes with different ligands .
Scientific Research Applications
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and hydrogenation reactions.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: It is explored for its potential in drug development and as a therapeutic agent.
Biological Studies:
Mechanism of Action
The mechanism of action of Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) involves the coordination of the palladium center with various substrates, facilitating catalytic reactions. The molecular targets include organic molecules that undergo transformations such as coupling, hydrogenation, and oxidation. The pathways involved typically include oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride
- Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II)
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane complex
Uniqueness
Carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) is unique due to its specific ligand environment and the presence of both palladium and iron centers. This combination imparts distinct reactivity and stability, making it particularly useful in catalytic applications compared to other similar compounds .
Properties
Molecular Formula |
C37H48Cl4FeP2Pd+2 |
|---|---|
Molecular Weight |
858.8 g/mol |
IUPAC Name |
carbanide;cyclopentyl(diphenyl)phosphanium;dichloromethane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H19P.CH2Cl2.2CH3.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1H2;2*1H3;2*1H;;/q;;;2*-1;;;2*+2 |
InChI Key |
AGHPLCIFIBHZEZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


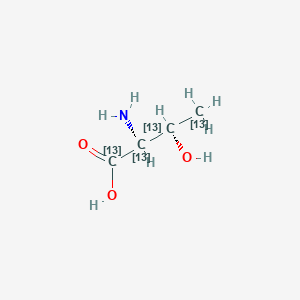
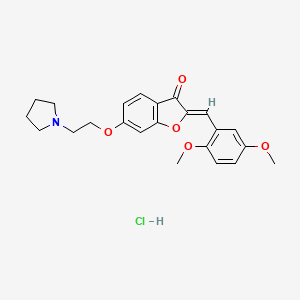
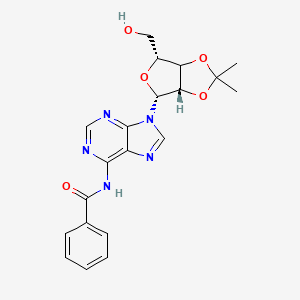

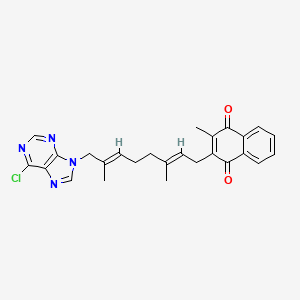
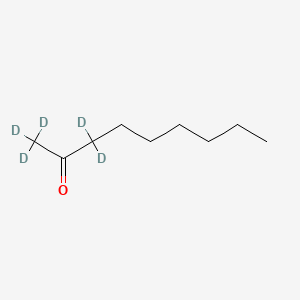

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)

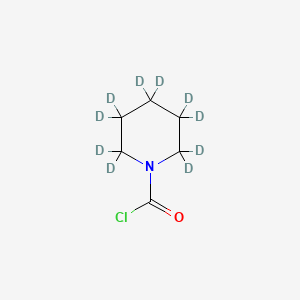
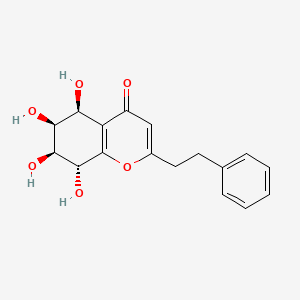

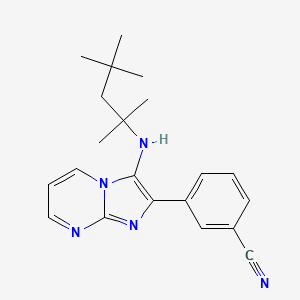
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
